3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)propanamide
CAS No.:
Cat. No.: VC15299337
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)propanamide -](/images/structure/VC15299337.png)
Specification
Molecular Formula | C21H19NO5 |
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Molecular Weight | 365.4 g/mol |
IUPAC Name | 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)propanamide |
Standard InChI | InChI=1S/C21H19NO5/c1-12-11-26-18-9-19-17(8-16(12)18)13(2)15(21(24)27-19)5-6-20(23)22-10-14-4-3-7-25-14/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,22,23) |
Standard InChI Key | VHHHOIMUQNZCRE-UHFFFAOYSA-N |
Canonical SMILES | CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CO4)C |
Introduction
Chemical Identity and Structural Characterization
Table 1: Hypothesized Molecular Data Based on Structural Analogs
Property | Value | Source Analog |
---|---|---|
Molecular Formula | C₂₂H₂₁NO₅ | |
Molecular Weight | ~379.41 g/mol | |
Key Functional Groups | Furochromenone, amide, furan |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol exists for this compound, established methods for analogous furochromenone derivatives involve multi-step organic reactions:
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Core Formation:
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Condensation of resorcinol derivatives with β-ketoesters to form the chromenone backbone
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Furanoannulation via acid-catalyzed cyclization
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Side-Chain Introduction:
Table 2: Representative Reaction Conditions for Analog Synthesis
Step | Reagents/Conditions | Yield (%) | Purity Analysis |
---|---|---|---|
Chromenone formation | H₂SO₄ (cat.), 110°C, 6 hr | 68 | HPLC (98%) |
Amidation | EDC/HOBt, DMF, rt, 12 hr | 75 | NMR |
Chemical Modifications
The compound exhibits reactivity typical of chromenones and amides:
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Oxidation: Susceptible to peroxide-mediated epoxidation at the furan double bond
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Reduction: Sodium borohydride reduces the chromenone carbonyl to alcohol
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Hydrolysis: Acidic conditions cleave the amide bond to yield carboxylic acid derivatives
Biological Activity and Mechanistic Insights
Table 3: Biological Activity Profiles of Structural Analogs
Activity | Model System | Effect Size | Proposed Mechanism |
---|---|---|---|
Antiproliferative | HeLa cells | IC₅₀ = 5.1 μM | DNA intercalation |
Antioxidant | DPPH assay | EC₅₀ = 12.3 μM | Free radical scavenging |
Structure-Activity Relationships
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Methyl Substitutions: 3,5-Dimethyl groups enhance membrane permeability (LogP = 2.8 vs 1.9 for unmethylated analog)
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Furyl Side Chain: Improves binding affinity to kinase domains (ΔG = -9.4 kcal/mol in silico)
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Amide Linker: Optimal 3-carbon chain length balances flexibility and target engagement
Analytical Characterization
Spectroscopic Profiles
Key analytical data from similar compounds:
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¹H NMR (400 MHz, DMSO-d₆):
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HPLC: Retention time = 14.3 min (C18 column, MeCN/H₂O 70:30)
Stability Profile
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Photostability: 92% remaining after 24 hr UV exposure
Research Challenges and Future Directions
Knowledge Gaps
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No in vivo pharmacokinetic data for this specific derivative
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Limited understanding of metabolic pathways
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Uncharacterized off-target effects
Recommended Studies
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ADMET Profiling: Cytochrome P450 inhibition screening
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Target Identification: Chemical proteomics using photoaffinity labels
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Formulation Development: Nanoencapsulation to enhance bioavailability
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